![molecular formula C15H14O3 B1313573 3,2'-Dimethoxybenzophenone CAS No. 21554-74-5](/img/structure/B1313573.png)
3,2'-Dimethoxybenzophenone
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Overview
Description
3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3 . It is also known as benzophenone-3 or BP-3, and it belongs to the family of benzophenones. It has gained significant attention in the scientific community due to its unique properties, such as its ability to absorb UV radiation.
Synthesis Analysis
The synthesis of 3,2’-Dimethoxybenzophenone involves a two-stage process . The first stage involves the reaction of 3-methoxyphenyl bromide with n-butyllithium in tetrahydrofuran and hexane. The second stage involves the reaction with 2-Methoxybenzoyl chloride in tetrahydrofuran, hexane, and dichloromethane .
Molecular Structure Analysis
The molecular structure of 3,2’-Dimethoxybenzophenone consists of a benzene ring attached to a phenone group, with two methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C15H14O3/c1-17-12-7-5-6-11 (10-12)15 (16)13-8-3-4-9-14 (13)18-2/h3-10H,1-2H3 .
Chemical Reactions Analysis
Benzophenone derivatives, including 3,2’-Dimethoxybenzophenone, have been used in various chemical reactions. For instance, they have been used in the selective hydrogenation of benzophenone to benzhydrol, which is industrially relevant . They have also been used in the molecular modification of benzophenones to reduce bioenrichment and toxicity .
Physical And Chemical Properties Analysis
3,2’-Dimethoxybenzophenone has a molecular weight of 242.27 g/mol . It has a complex structure with 18 heavy atoms . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 35.5 Ų .
Scientific Research Applications
Ultraviolet (UV) Light Absorption
3,2’-Dimethoxybenzophenone: is commonly used in sunscreen formulations due to its ability to absorb UV light. It acts as a UV filter, protecting the skin from harmful UV rays that can cause sunburn and long-term skin damage. The compound’s molecular structure allows it to effectively absorb high-energy photons and dissipate the energy as heat, thereby preventing the photons from reaching the skin .
Photocatalysis
In the field of photocatalysis, 3,2’-Dimethoxybenzophenone can be utilized as a photocatalyst for various chemical reactions. Its ability to generate reactive oxygen species under light irradiation makes it a valuable compound for initiating and accelerating chemical transformations, particularly in the synthesis of complex organic molecules .
Polymer Stabilization
This compound serves as a stabilizer in polymers to prevent degradation caused by UV light. By incorporating 3,2’-Dimethoxybenzophenone into the polymer matrix, it can absorb UV radiation and hinder the photodegradation process, thus extending the life of the polymer products .
Molecular Modification
3,2’-Dimethoxybenzophenone: is used as a starting material for the molecular modification of benzophenone derivatives. Researchers aim to reduce the bioenrichment and toxicity of these derivatives through molecular modifications, enhancing their environmental friendliness and safety for use in consumer products like sunscreens .
Analytical Chemistry
In analytical chemistry, 3,2’-Dimethoxybenzophenone can be employed as a standard or reference compound in chromatographic analyses. Its well-defined properties and stability make it suitable for calibrating instruments and validating analytical methods .
Material Science
The compound finds applications in material science, particularly in the development of novel materials with specific optical properties. Its ability to absorb certain wavelengths of light is exploited to create materials with desired transparency or coloration characteristics .
Mechanism of Action
Target of Action
3,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives have been studied for their interaction with proteins such as serum albumin and collagen .
Mode of Action
Benzophenone derivatives are known to interact with their targets through binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Benzophenone derivatives have been associated with various biochemical pathways, including those involved in human metabolism .
Pharmacokinetics
It’s known that benzophenone derivatives undergo molecular modifications that can affect their bioenrichment and toxicity . These modifications can influence the bioavailability of the compound.
Result of Action
Benzophenone derivatives have been associated with reduced bioenrichment and toxicity, indicating a potential decrease in harmful effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,2’-Dimethoxybenzophenone. For instance, molecular modifications of benzophenone derivatives have been shown to enhance their stability . Furthermore, these modifications can also significantly enhance the light absorption capacity of these compounds, which is a crucial factor in their efficacy as UV light absorbers .
Safety and Hazards
Future Directions
Future research on 3,2’-Dimethoxybenzophenone could focus on its molecular modification to reduce bioenrichment and toxicity . This could involve the use of a 3D-QSAR pharmacophore model to design benzophenone derivatives with reduced bioenrichment and toxicity . Another potential area of research could be the exploration of its UV absorption properties and its potential applications as a UV absorber.
properties
IUPAC Name |
(2-methoxyphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOBHLDPVQLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493204 |
Source
|
Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21554-74-5 |
Source
|
Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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